molecular formula C22H23NO4 B11985877 Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11985877
M. Wt: 365.4 g/mol
InChI Key: MBVRTSVEHPWGBG-UHFFFAOYSA-N
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Description

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of phthalic acid derivatives This compound is characterized by its unique structure, which includes a hexyl ester group, a 3-methylphenyl group, and a 1,3-dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of phthalic anhydride with hexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate monoester, which is then further reacted with 3-methylphenylamine to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: Blocking the active site of enzymes, preventing substrate binding and catalysis.

    Receptor modulation: Binding to receptors and altering their signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other phthalic acid derivatives, such as:

  • Dimethyl phthalate
  • Diethyl phthalate
  • Dibutyl phthalate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike other phthalic acid derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H23NO4/c1-3-4-5-6-12-27-22(26)16-10-11-18-19(14-16)21(25)23(20(18)24)17-9-7-8-15(2)13-17/h7-11,13-14H,3-6,12H2,1-2H3

InChI Key

MBVRTSVEHPWGBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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